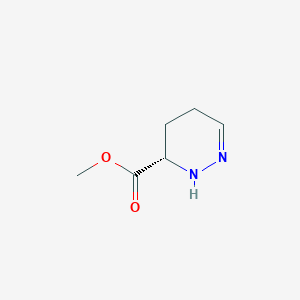
(S)-methyl 2,3,4,5-tetrahydropyridazine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-methyl 2,3,4,5-tetrahydropyridazine-3-carboxylate, also known as (S)-MTPC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its unique properties. It is a chiral molecule that is used as a building block for the synthesis of various biologically active compounds.
Mecanismo De Acción
The mechanism of action of (S)-MTPC is not fully understood. However, it is believed to act as a nucleophile in various chemical reactions due to the presence of the carboxylate group. It has also been shown to have the ability to form hydrogen bonds with other molecules, which may contribute to its biological activity.
Biochemical and Physiological Effects:
(S)-MTPC has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases such as arthritis. It has also been shown to have potential neuroprotective activity, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of (S)-MTPC is its high enantiomeric purity, which makes it a useful building block for the synthesis of chiral compounds. It is also relatively easy to synthesize, which makes it an attractive option for researchers. However, one of the limitations of (S)-MTPC is its limited solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on (S)-MTPC. One area of research could be the development of new synthetic methods for (S)-MTPC that are more efficient and cost-effective. Another area of research could be the synthesis of new biologically active compounds using (S)-MTPC as a building block. Additionally, further research could be conducted to better understand the mechanism of action of (S)-MTPC and to identify new therapeutic applications for this compound.
Métodos De Síntesis
The synthesis of (S)-MTPC involves the reaction of (S)-proline with ethyl acrylate in the presence of a Lewis acid catalyst. The resulting product is then hydrogenated to obtain (S)-MTPC. This method has been optimized to obtain high yields of (S)-MTPC with high enantiomeric purity.
Aplicaciones Científicas De Investigación
(S)-MTPC has been used as a building block for the synthesis of various biologically active compounds. It has been used in the synthesis of inhibitors of the enzyme dipeptidyl peptidase IV, which is involved in the regulation of blood glucose levels. (S)-MTPC has also been used in the synthesis of compounds that have potential anti-cancer activity.
Propiedades
Número CAS |
138323-06-5 |
|---|---|
Fórmula molecular |
C6H10N2O2 |
Peso molecular |
142.16 g/mol |
Nombre IUPAC |
methyl (6S)-1,4,5,6-tetrahydropyridazine-6-carboxylate |
InChI |
InChI=1S/C6H10N2O2/c1-10-6(9)5-3-2-4-7-8-5/h4-5,8H,2-3H2,1H3/t5-/m0/s1 |
Clave InChI |
TZSSQJRJXKMUDM-YFKPBYRVSA-N |
SMILES isomérico |
COC(=O)[C@@H]1CCC=NN1 |
SMILES |
COC(=O)C1CCC=NN1 |
SMILES canónico |
COC(=O)C1CCC=NN1 |
Sinónimos |
3-Pyridazinecarboxylicacid,2,3,4,5-tetrahydro-,methylester,(3S)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,2R,4S,7R,8S,10S,11R,12R,18R)-10-Hydroxy-7-(2-hydroxy-5-oxo-2H-furan-4-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione](/img/structure/B159433.png)
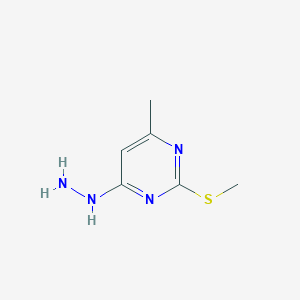

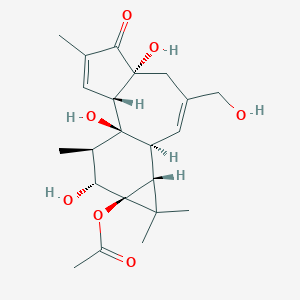


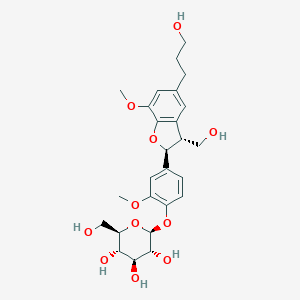
![(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(Diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B159448.png)
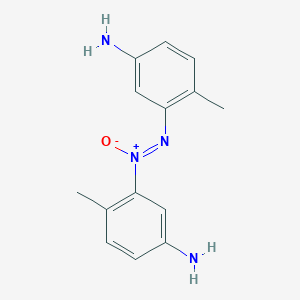

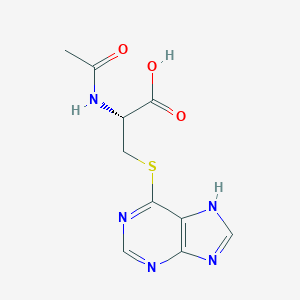
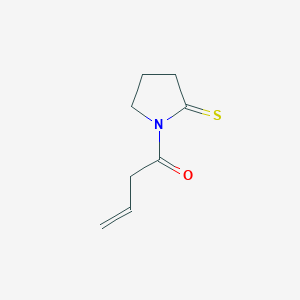
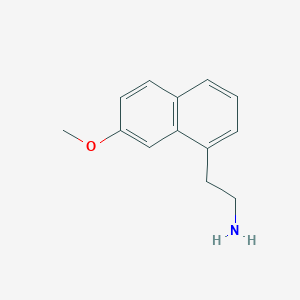
![2-Methoxypyrazolo[1,5-a]pyridin-3-amine](/img/structure/B159463.png)